3-Acetylbenzo[d]thiazol-2(3H)-one
Overview
Description
3-Acetylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound with a molecular formula C11H7NO2S. It is a yellowish powder with a melting point of 230-232°C. This compound is used in various scientific research applications due to its unique properties.
Scientific Research Applications
Binding and Interaction Studies
- The binding characteristics of thiadiazole derivatives, including 3-Acetylbenzo[d]thiazol-2(3H)-one, with human serum albumin have been studied to understand their pharmacokinetic mechanisms. These studies provide insights into the drug's distribution, metabolism, and excretion processes, which are crucial for drug design and development (Karthikeyan et al., 2017).
Anticancer and Antitumor Activities
- Novel derivatives of this compound have been synthesized and evaluated for their anticancer potency against various cancer cell lines. Some compounds have shown significant anticancer activity, highlighting the potential of these derivatives in developing new anticancer agents (Turan-Zitouni et al., 2018).
Molecular and Structural Analysis
- Theoretical investigations, including HOMO-LUMO gap and global reactivity descriptor studies, have been conducted on this compound and its derivatives. These studies provide valuable insights into the electronic properties and stability of these compounds, which are essential for understanding their reactivity and interaction with biological targets (Miar et al., 2021).
Synthesis and Biological Evaluation
- A variety of this compound-based compounds have been synthesized and biologically evaluated for their potential as therapeutic agents. These studies have led to the identification of compounds with promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties (Bolakatti et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-Acetylbenzo[d]thiazol-2(3H)-one is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
This compound interacts with PTP1B, inhibiting its activity . This inhibition can enhance insulin and leptin signaling, which are crucial for glucose homeostasis and energy balance .
Biochemical Pathways
The inhibition of PTP1B by this compound affects the insulin and leptin signaling pathways . These pathways play a key role in the regulation of glucose homeostasis and energy balance. Enhanced signaling can lead to improved glucose uptake and metabolism, contributing to the management of Type II diabetes .
Result of Action
The inhibition of PTP1B by this compound leads to enhanced insulin and leptin signaling . This can result in improved glucose homeostasis and energy balance, potentially offering therapeutic benefits for Type II diabetes .
properties
IUPAC Name |
3-acetyl-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLFIZLUYYHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351020 | |
Record name | 3-ACETYL-2-BENZOTHIAZOLONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51360-57-7 | |
Record name | 3-ACETYL-2-BENZOTHIAZOLONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.